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Professionals
This document provides detailed application notes and protocols for utilizing cell-based assays

to investigate the effects of Hm1a, a potent and selective agonist of the voltage-gated sodium

channel Nav1.1.[1][2] These assays are crucial for understanding its mechanism of action and

for screening potential therapeutic applications, particularly in the context of pain and epilepsy

research.[1][2][3]

Introduction to Hm1a
Hm1a is a peptide toxin isolated from the venom of the spider Heteroscodra maculata.[2][4] It

selectively targets the Nav1.1 sodium channel, a key player in the excitability of neurons.[1][2]

The primary mechanism of action of Hm1a is the inhibition of both fast and slow inactivation of

Nav1.1 channels.[1][5][6] This leads to an increased sodium influx during depolarization,

resulting in neuronal hyperexcitability.[7] Hm1a exhibits high selectivity for Nav1.1, with

significantly weaker effects on Nav1.2 and Nav1.3, and minimal to no effect on other Nav

subtypes (Nav1.4-1.8) and most potassium channels.[4][7][8]

Key Cell-Based Assays for Studying Hm1a
The primary cell-based assays for characterizing the effects of Hm1a are:
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Electrophysiology (Patch-Clamp): The gold standard for directly measuring the effects of

Hm1a on ion channel function.

Calcium Imaging: A high-throughput method to assess the downstream consequences of

Nav1.1 activation, such as changes in intracellular calcium.

Membrane Potential Assays: A fluorescence-based method to monitor changes in cellular

membrane potential induced by Hm1a.

Electrophysiology: Whole-Cell Patch-Clamp
This technique allows for the direct measurement of ion currents through Nav1.1 channels in

response to Hm1a.

Experimental Workflow
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Cell Preparation

Patch-Clamp Recording

Data Analysis

Culture cells expressing Nav1.1
(e.g., HEK293, CHO, or primary neurons)

Plate cells on coverslips

Obtain whole-cell configuration

Record baseline Nav1.1 currents

Apply Hm1a via perfusion

Record Nav1.1 currents in the presence of Hm1a

Measure changes in peak current amplitude

Determine dose-response relationship (EC50)

Analyze inactivation kinetics

Click to download full resolution via product page

Figure 1: Workflow for whole-cell patch-clamp analysis of Hm1a effects.
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Protocol: Whole-Cell Patch-Clamp on HEK293 Cells
Stably Expressing hNav1.1
Materials:

HEK293 cells stably expressing human Nav1.1 (hNav1.1)

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics, and a selection agent)

Poly-L-lysine coated glass coverslips

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH

7.4 with NaOH)

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

Hm1a stock solution (in external solution)

Patch-clamp rig with amplifier, digitizer, and data acquisition software

Borosilicate glass capillaries for pipette pulling

Procedure:

Cell Culture: Culture HEK293-hNav1.1 cells in a 37°C, 5% CO₂ incubator. Passage cells

every 2-3 days.

Cell Plating: 24-48 hours before the experiment, plate the cells onto poly-L-lysine coated

glass coverslips at a low density to allow for easy patching of individual cells.

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with the internal solution.

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope

stage and perfuse with the external solution.

Obtaining a Whole-Cell Seal: Approach a single, healthy-looking cell with the patch pipette.

Apply gentle suction to form a gigaohm seal (>1 GΩ).
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Whole-Cell Configuration: Apply a brief, strong suction to rupture the cell membrane and

achieve the whole-cell configuration.

Baseline Recording: Clamp the cell at a holding potential of -90 mV. Apply a series of

depolarizing voltage steps (e.g., to -10 mV for 50 ms) to elicit Nav1.1 currents. Record stable

baseline currents for at least 3 minutes.

Hm1a Application: Perfuse the recording chamber with the external solution containing the

desired concentration of Hm1a.

Recording Hm1a Effects: Continue to apply the same voltage-step protocol and record the

changes in the Nav1.1 current. Hm1a is expected to increase the peak current and slow the

inactivation of the channel.[3][8]

Washout: Perfuse with the external solution without Hm1a to observe the reversibility of the

effect.

Data Analysis: Measure the peak current amplitude and the time constant of inactivation

before and after Hm1a application. To determine the EC₅₀, repeat the experiment with a

range of Hm1a concentrations and fit the data to a dose-response curve.

Quantitative Data: Effects of Hm1a on Voltage-Gated
Sodium Channels
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Channel
Subtype

Hm1a Effect EC₅₀ (nM) Cell Type Reference

hNav1.1

Potentiation

(inhibition of

inactivation)

38 ± 6 Xenopus oocytes [7]

hNav1.1

Potentiation

(inhibition of

inactivation)

7.5 ± 0.2 HEK293T cells [8]

hNav1.2
Weak

potentiation
236 Xenopus oocytes [4]

hNav1.3
Weak

potentiation
220 Xenopus oocytes [4]

hNav1.3
Weak

potentiation
39.5 ± 0.2 CHO cells [8]

hNav1.4-1.8
No significant

effect
>1000

Xenopus

oocytes/Mammal

ian cells

[7][8]

Calcium Imaging
This assay indirectly measures the activity of Nav1.1 channels by detecting changes in

intracellular calcium concentration that result from channel opening and subsequent cell

depolarization.

Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4919188/
https://www.researchgate.net/figure/The-effect-of-Hm1a-on-voltage-gated-sodium-channel-subtypes-hNa-V-11-hNa-V-18-stably_fig1_326819520
https://www.latoxan.com/moleculars_product.php?id=1325&n=7
https://www.latoxan.com/moleculars_product.php?id=1325&n=7
https://www.researchgate.net/figure/The-effect-of-Hm1a-on-voltage-gated-sodium-channel-subtypes-hNa-V-11-hNa-V-18-stably_fig1_326819520
https://pmc.ncbi.nlm.nih.gov/articles/PMC4919188/
https://www.researchgate.net/figure/The-effect-of-Hm1a-on-voltage-gated-sodium-channel-subtypes-hNa-V-11-hNa-V-18-stably_fig1_326819520
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1573952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hm1a

Nav1.1 Channel

inhibits inactivation

Membrane Depolarization

Na⁺ influx

Voltage-Gated
Calcium Channels (VGCCs)

activation

Ca²⁺ Influx

Increased Intracellular [Ca²⁺]

Click to download full resolution via product page

Figure 2: Signaling pathway from Hm1a application to increased intracellular calcium.

Protocol: Fura-2 AM-based Calcium Imaging
Materials:

Cells expressing Nav1.1 (e.g., primary dorsal root ganglion (DRG) neurons or HEK293-

hNav1.1 cells)

Cell culture medium
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Glass-bottom imaging dishes

Fura-2 AM calcium indicator

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

Hm1a stock solution

Fluorescence microscope with an excitation light source capable of alternating between 340

nm and 380 nm, and an emission filter at ~510 nm.

Image acquisition and analysis software

Procedure:

Cell Plating: Plate cells on glass-bottom dishes and culture until they reach the desired

confluency.

Dye Loading:

Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127

in HBSS).

Remove the culture medium from the cells and wash once with HBSS.

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the

dark.

Wash the cells 2-3 times with HBSS to remove excess dye and allow for de-esterification

for at least 20 minutes.

Imaging Setup:

Place the dish on the microscope stage and perfuse with HBSS.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1573952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1573952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Focus on the cells and acquire a baseline fluorescence signal by alternating excitation

between 340 nm and 380 nm and recording the emission at 510 nm.

Hm1a Application:

Add Hm1a to the perfusion buffer at the desired final concentration.

Continuously record the fluorescence intensity changes. An increase in the 340/380 nm

fluorescence ratio indicates an increase in intracellular calcium.[7]

Positive Control: At the end of the experiment, apply a high concentration of a calcium

ionophore like ionomycin to obtain the maximum fluorescence ratio.

Data Analysis:

For each cell, calculate the ratio of the fluorescence intensity at 340 nm excitation to that

at 380 nm excitation over time.

Quantify the change in the fluorescence ratio upon Hm1a application compared to the

baseline.

Quantitative Data: Hm1a-Evoked Calcium Responses
Cell Type

Hm1a
Concentration

Observation Reference

Embryonic Rat DRG

Neurons
500 nM

Robust increase in

intracellular calcium
[7]

P0 Mouse Trigeminal

Neurons
500 nM

Significant calcium

responses, diminished

by the Nav1.1 inhibitor

ICA-121431

[7]

Membrane Potential Assays
These assays utilize voltage-sensitive fluorescent dyes to report changes in the electrical

potential across the cell membrane. They are a valuable tool for high-throughput screening of

compounds that modulate ion channels.
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Experimental Workflow

Assay Preparation

Fluorescence Measurement

Data Analysis

Plate Nav1.1-expressing cells in a microplate

Load cells with a voltage-sensitive dye

Read baseline fluorescence

Add Hm1a to wells

Read fluorescence change over time

Calculate the change in fluorescence intensity

Determine concentration-response curve

Click to download full resolution via product page

Figure 3: General workflow for a membrane potential assay.
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Protocol: Using a Fluorescent Membrane Potential Dye
Materials:

Cells expressing Nav1.1

Black-walled, clear-bottom 96-well or 384-well microplates

Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit or

similar)

Physiological buffer (e.g., HBSS)

Hm1a stock solution

A fluorescence plate reader equipped with injectors

Procedure:

Cell Plating: Seed the Nav1.1-expressing cells into the microplate at an appropriate density

and allow them to adhere overnight.

Dye Loading: Prepare the voltage-sensitive dye solution according to the manufacturer's

instructions. Remove the culture medium and add the dye solution to each well. Incubate for

30-60 minutes at 37°C.

Baseline Reading: Place the microplate in the fluorescence plate reader. Measure the

baseline fluorescence for a short period.

Compound Addition: Use the instrument's injectors to add Hm1a at various concentrations to

the wells.

Signal Detection: Immediately after compound addition, continuously measure the

fluorescence intensity over time. Depolarization of the cell membrane, as expected with

Hm1a, will cause a change in the fluorescence signal (the direction of change depends on

the specific dye used).
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Data Analysis: For each concentration of Hm1a, calculate the change in fluorescence from

baseline. Plot the response as a function of Hm1a concentration to determine the EC₅₀.

Expected Results
Application of Hm1a to Nav1.1-expressing cells is expected to cause membrane

depolarization, which will be reported as a change in fluorescence by the voltage-sensitive dye.

In whole-cell current clamp experiments, Hm1a has been shown to enhance spike frequency

and prolong the action potential width without altering the resting membrane potential.[7][9]

Summary
The cell-based assays described here provide a comprehensive toolkit for characterizing the

effects of Hm1a on its target, the Nav1.1 voltage-gated sodium channel. Electrophysiology

offers detailed mechanistic insights, while calcium imaging and membrane potential assays

provide higher-throughput methods to assess the functional consequences of Nav1.1

modulation. Together, these techniques are invaluable for advancing our understanding of

Hm1a and its potential as a pharmacological tool and therapeutic lead.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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